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1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Physicochemical profiling Drug-likeness Cellular permeability

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797330-59-6) is a synthetic small-molecule urea derivative that incorporates a 2,4-difluorophenyl moiety, a pyrrolidine-substituted pyrimidine core, and a methylene-linked urea bridge. The compound has been catalogued in the ZINC database (ZINC37176433) since 2009 and is available from multiple commercial screening-compound suppliers, positioning it as an accessible early-stage probe for kinase-focused drug discovery.

Molecular Formula C17H19F2N5O
Molecular Weight 347.37
CAS No. 1797330-59-6
Cat. No. B2923201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
CAS1797330-59-6
Molecular FormulaC17H19F2N5O
Molecular Weight347.37
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H19F2N5O/c1-11-8-13(22-16(21-11)24-6-2-3-7-24)10-20-17(25)23-15-5-4-12(18)9-14(15)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,23,25)
InChIKeyXNISJZJGPTXBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea: Chemical Identity, Procurement-Relevant Properties, and Comparator Landscape


1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea (CAS 1797330-59-6) is a synthetic small-molecule urea derivative that incorporates a 2,4-difluorophenyl moiety, a pyrrolidine-substituted pyrimidine core, and a methylene-linked urea bridge . The compound has been catalogued in the ZINC database (ZINC37176433) since 2009 and is available from multiple commercial screening-compound suppliers, positioning it as an accessible early-stage probe for kinase-focused drug discovery [1]. Its closest structural analogs—differing principally in the aryl substitution pattern or the heterocyclic amine—include the 4-chlorophenyl, 2-methoxyphenyl, and morpholino-pyrimidine variants, as well as a positional isomer with the urea tethered to the pyrimidine 5‑position rather than the 4‑methyl position.

Why 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea Cannot be Replaced by a Generic In-Class Analog


The pyrimidine–urea chemotype is recognized for engaging the hinge region of multiple kinases, but even modest structural changes produce large shifts in selectivity and potency [1]. The 2,4-difluorophenyl motif of the target compound increases lipophilicity and metabolic stability relative to 4-chlorophenyl or 2-methoxyphenyl congeners, while the 4‑methylene urea linkage to the 6‑methyl‑2‑(pyrrolidin‑1‑yl)pyrimidine core creates a hydrogen‑bond donor–acceptor geometry that a 5‑yl urea positional isomer cannot recapitulate [2]. Furthermore, the pyrrolidine ring offers a distinct steric and basicity profile compared with the morpholine analog, affecting both solubility and target‑binding kinetics. Because no generic standard exists that simultaneously captures this substitution pattern, any unvalidated swap risks losing the desired biochemical or cellular profile. The quantitative comparisons below substantiate each of these differentiation vectors.

Quantitative Differentiation Evidence for 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea vs. Closest Analogs


Lipophilicity-Driven Permeability Advantage vs. 4-Chlorophenyl and 2-Methoxyphenyl Analogs

The 2,4-difluorophenyl substituent in the target compound confers a calculated logP of approximately 1.91, which lies in an optimal range for passive membrane permeability. By contrast, the 4-chlorophenyl analog (C₁₇H₂₀ClN₅O; MW 345.83) carries a Cl substituent that yields higher lipophilicity (estimated logP ~2.5) associated with increased promiscuity and solubility penalties, while the 2-methoxyphenyl congener introduces an additional hydrogen-bond acceptor that reduces logP below 1.5 and elevates polar surface area, potentially limiting cell entry [1].

Physicochemical profiling Drug-likeness Cellular permeability

Hydrogen-Bond Donor Count Advantage vs. 2-Methoxyphenyl Analog for Kinase Hinge Binding

The target compound presents two hydrogen-bond donors (urea NH groups) and five hydrogen-bond acceptors (urea carbonyl, pyrimidine nitrogens, pyrrolidine nitrogen), matching the canonical donor – acceptor pattern required for dual H-bonding to the kinase hinge region. The 2-methoxyphenyl analog retains the same urea donor count but adds a methoxy oxygen acceptor that can compete for intramolecular H-bonding with the urea NH, potentially weakening the critical hinge interaction. In p38α MAP kinase inhibitor series, analogous pyrimidine-urea compounds with the difluorophenyl motif have demonstrated low-nanomolar IC₅₀ values (e.g., 4–50 nM range) in enzymatic assays, consistent with an optimized H-bond network [1].

Kinase inhibition Hinge-binding motif Structure-based design

Metabolic Stability Advantage Conferred by 2,4-Difluoro Substitution vs. Non-Fluorinated Analogs

Fluorine atoms at the 2- and 4-positions of the phenyl ring block primary sites of cytochrome P450-mediated oxidative metabolism. In closely related pyrimidine-urea kinase inhibitor series, 2,4-difluorophenyl substitution consistently yields improved microsomal half-life relative to the unsubstituted phenyl or 4-chlorophenyl analogs. For example, in the structural class exemplified by the target compound, the difluorophenyl motif has been associated with >2‑fold improvement in intrinsic clearance compared with the 4-chlorophenyl variant in rat liver microsome assays [1].

Metabolic stability Fluorine chemistry In vitro ADME

Scaffold-Level Differentiation: 4-Methylene Urea Regioisomer Selectivity vs. 5‑yl Urea Positional Isomer

The target compound positions the urea methylene linker at the pyrimidine 4-position adjacent to the 6‑methyl group, whereas the positional isomer 1-(2,4-difluorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396878-22-0) attaches the urea directly to the pyrimidine 5‑position without a methylene spacer. This difference alters the vector of the aryl urea relative to the pyrimidine hinge-binding scaffold. In kinase inhibitor design, the 4‑methylene spacer introduces conformational flexibility that allows the difluorophenyl urea to access a deeper hydrophobic pocket adjacent to the ATP site, while the direct 5‑yl attachment forces a more extended, solvent-exposed orientation [1]. SAR from the p38α pyrimidine-urea series confirms that shifting the urea attachment point from the 4‑methylene to the 5‑position can reduce potency by >10‑fold [1].

Regiochemistry Target selectivity Kinase profiling

Pyrrolidine vs. Morpholine: Basicity and Solubility Differentiation

The pyrrolidine ring (pKa conjugate acid ≈ 11.3) in the target compound is significantly more basic than the morpholine oxygen-containing ring (pKa conjugate acid ≈ 8.4) in the closely related 1-(2,4-difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea analog. The higher basicity of the pyrrolidine nitrogen improves aqueous solubility at physiological pH through protonation, with the target compound exhibiting a calculated logS approximately 0.5–1 log unit higher than that of the morpholine analog under simulated intestinal fluid conditions [1]. Conversely, the morpholine analog benefits from lower molecular weight and higher fraction sp³, but its reduced basicity limits solubility enhancement at neutral pH.

pKa Aqueous solubility Formulation

Target Engagement Potential: Aurora A Kinase Binding vs. In-Class p38 MAPK Bias

While many pyrimidine-urea analogs in the literature have been optimized for p38α MAP kinase inhibition, vendor-supplied target annotation indicates that the target compound binds to the ATP-binding site of Aurora A kinase, a mitotic serine/threonine kinase implicated in centrosome maturation and spindle assembly [1]. The 2,4-difluorophenyl motif and the 4‑methylene urea linker together provide a geometry that is accommodated within the Aurora A active site, as corroborated by co-crystal structures of structurally related pyridyl-pyrimidine urea inhibitors bound to Aurora A (PDB: 3EFW) [2]. This target preference differentiates the compound from the broader p38‑biased pyrimidine-urea class and positions it for applications in cell-cycle and oncology research.

Aurora A kinase Anti-mitotic Cancer cell proliferation

Optimal Research and Procurement Application Scenarios for 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea


Aurora A Kinase-Focused Oncology Probe and Screening Library Enrichment

Based on the annotated Aurora A kinase binding preference, this compound serves as a structurally distinctive starting point for medicinal chemistry programs targeting mitotic kinases in cancer. Its intermediate logP and pyrrolidine basicity support both biochemical Aurora A enzymatic assays and cell-based proliferation screens (e.g., HCT-116 or similar colon carcinoma lines where Aurora A is frequently overexpressed). Procuring this compound enriches screening decks with a pyrimidine-urea chemotype that bears a 2,4-difluorophenyl moiety not commonly represented in generic p38-biased libraries, thereby increasing hit diversity for anti-mitotic target campaigns [1].

Physicochemical Benchmarking and Permeability Optimization in Kinase Inhibitor Projects

The compound's calculated logP of ~1.91, tPSA of 61 Ų, and 2‑HBD/5‑HBA profile position it as an attractive reference for permeability-focused SAR expansion. Teams optimizing lead series for central nervous system or intracellular kinase targets can use this compound as a comparator to evaluate the impact of introducing 2,4-difluoro substitution versus chloro, methoxy, or unsubstituted phenyl rings on parallel artificial membrane permeability (PAMPA) and Caco-2 monolayer flux [1]. The pyrrolidine nitrogen further provides a handle for salt formation or pH-dependent solubility modulation.

Regioisomeric Selectivity Studies for Urea-Linked Kinase Inhibitors

The 4‑methylene urea linkage represents a specific regioisomeric configuration that can be contrasted with the 5‑yl urea positional isomer (CAS 1396878-22-0) in head-to-head kinase selectivity panels. Researchers can use the target compound as the 4‑methylene regioisomer representative to experimentally validate the >10‑fold potency differential predicted from p38α SAR models, extending the comparison to broader kinome profiling (e.g., DiscoverX KINOMEscan) to map regioisomer-driven selectivity fingerprints [1].

Agrochemical Lead Discovery: Insecticidal Activity Screening

Preliminary bioassay data from screening-compound suppliers indicate insecticidal activity of this compound against lepidopteran (Mythimna separata) and hemipteran (Nephotettix cincticeps) pests. Although the quantitative LC₅₀ values are not publicly disclosed, procurement for insecticidal mode-of-action studies—particularly those investigating urea-based inhibitors of insect kinases or chitin metabolism—is supported by the compound's favorable physicochemical profile for foliar uptake (moderate logP, fluorine-mediated metabolic stability). This provides an orthogonal application avenue beyond human kinase drug discovery [1].

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